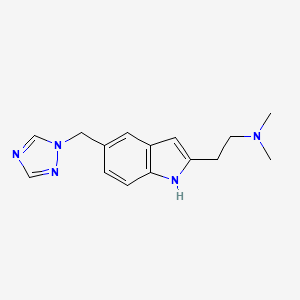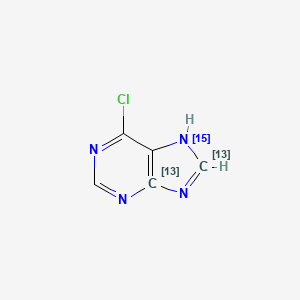
6-Chloropurine-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloropurine-13C2,15N is a labeled compound used in various scientific research fields, including medical, environmental, and industrial research. This compound is a purine derivative that contains two isotopes, carbon-13 and nitrogen-15, which are used for labeling and tracing purposes.
Preparation Methods
The synthesis of 6-Chloropurine-13C2,15N typically involves the chlorination of hypoxanthine with phosphorus oxychloride in the presence of a tertiary amine catalyst. The reaction is carried out at temperatures ranging from 70-105°C for 4-8 hours. After the reaction, the mixture is cooled, and the pH is adjusted to 7-9 to precipitate the 6-Chloropurine, which is then filtered and dried . This method is suitable for large-scale industrial production due to its high yield, low cost, and low pollution .
Chemical Reactions Analysis
6-Chloropurine-13C2,15N undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the C6 position.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, purine derivatives generally undergo these reactions under appropriate conditions.
Coupling Reactions: this compound can participate in palladium-catalyzed cross-coupling reactions with organostannanes to form arylated or alkylated products.
Scientific Research Applications
6-Chloropurine-13C2,15N is utilized in various scientific research applications:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis due to its stable isotopic labeling.
Biology: The compound is used in metabolic research to study pathways in vivo safely.
Medicine: It shows antitumor activity against animal and human neoplasms and is used in the development of antiviral and anticancer agents.
Industry: It is employed in the synthesis of nucleosides and oligonucleotides, which are crucial in pharmaceutical and biotechnological industries.
Mechanism of Action
The mechanism of action of 6-Chloropurine-13C2,15N involves its incorporation into nucleic acids, where it can inhibit enzymes such as amidophosphoribosyltransferase and inosine-5’-monophosphate dehydrogenase. These enzymes play critical roles in the synthesis of guanine nucleotides, thereby regulating cell growth and proliferation .
Comparison with Similar Compounds
6-Chloropurine-13C2,15N can be compared with other purine derivatives such as:
6-Chloropurine: Similar in structure but lacks isotopic labeling, making it less useful for tracing studies.
2-Amino-6-chloropurine: Contains an amino group at the C2 position, which alters its reactivity and biological activity.
2,6-Dichloropurine: Contains an additional chlorine atom at the C2 position, which significantly changes its chemical properties and applications.
This compound is unique due to its isotopic labeling, which enhances its utility in research applications requiring precise tracking and analysis.
Properties
IUPAC Name |
6-chloro-7H-purine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)/i1+1,5+1,7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBQDFAWXLTYKS-RIFLFRLYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=N[13C]2=C(C(=N1)Cl)[15NH][13CH]=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

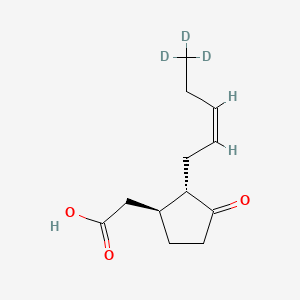
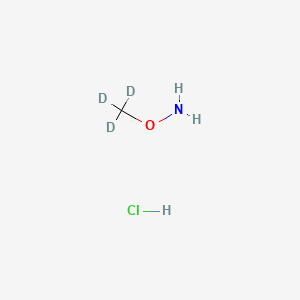


![[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B565651.png)
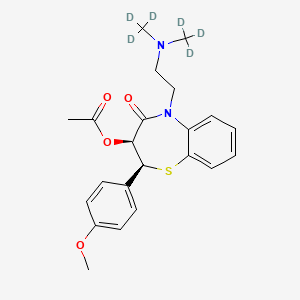

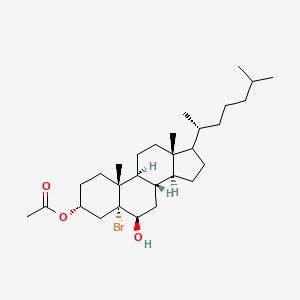
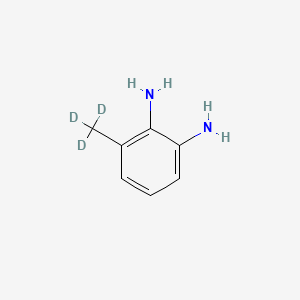
![4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B565660.png)
![(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one](/img/structure/B565661.png)
![N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide](/img/structure/B565662.png)
